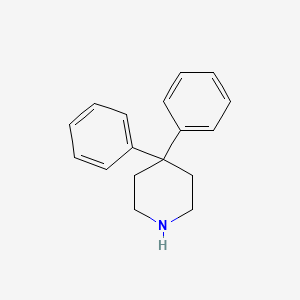

4,4-Diphenylpiperidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,4-diphenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-3-7-15(8-4-1)17(11-13-18-14-12-17)16-9-5-2-6-10-16/h1-10,18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVVEKSXUOEVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384939 | |

| Record name | 4,4-diphenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34273-01-3 | |

| Record name | 4,4-diphenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Chemical Transformations of 4,4 Diphenylpiperidine

Advanced Strategies for Core Structure Construction

The synthesis of the 4,4-diphenylpiperidine core is a significant focus in medicinal and organic chemistry due to its presence in numerous biologically active compounds. The development of efficient and selective synthetic routes is crucial for accessing these important molecules.

Regioselective Reaction Approaches

A key strategy for the synthesis of 1-alkyl-4,4-diphenylpiperidines involves a regioselective Friedel-Crafts reaction. This approach utilizes readily available piperidine (B6355638) derivatives and benzene (B151609) to construct the 4,4-diphenyl moiety in a controlled manner. Specifically, 3-aroyl-4-aryl-4-hydroxypiperidines have been identified as particularly effective precursors. These compounds can be reacted with benzene under Friedel-Crafts conditions to yield the desired 1-alkyl-4,4-diphenylpiperidines with good yields. nih.gov The regioselectivity of this reaction is a significant advantage, ensuring the formation of the desired isomer.

The versatility of this method allows for wide variation of the substituent at the nitrogen atom, enabling the synthesis of a diverse library of this compound derivatives. This regioselective approach provides a straightforward and efficient pathway to these valuable compounds. nih.gov

Multi-component Reactions in Piperidine Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering a streamlined approach to complex molecules in a single step. rug.nlresearchgate.net While specific examples detailing the synthesis of the parent this compound using MCRs are not prevalent in the reviewed literature, the general applicability of MCRs for the synthesis of highly substituted piperidine derivatives is well-established. researchgate.net For instance, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates, catalyzed by an ionic liquid, has been shown to produce substituted piperidines in good yields. researchgate.net

These reactions proceed through a cascade of events, often involving the formation of imine intermediates followed by intramolecular cyclization. nih.gov The principles of MCRs, such as the Ugi and Hantzsch reactions, could potentially be adapted for the synthesis of this compound analogues by carefully selecting the appropriate starting materials. researchgate.netnih.gov The primary advantage of MCRs lies in their efficiency, atom economy, and the ability to generate molecular diversity from simple precursors. nih.gov

Electroreductive Cyclization in Flow Microreactors

A novel and efficient method for the synthesis of piperidine derivatives involves electroreductive cyclization in flow microreactors. beilstein-journals.orgnih.gov This technique utilizes the reaction of imines with terminal dihaloalkanes, where the reduction of the imine substrate occurs efficiently at the cathode due to the large specific surface area of the microreactor. nih.govresearchgate.net This method has been successfully applied to the synthesis of 1,2-diphenylpiperidine, demonstrating its potential for creating substituted piperidine rings. beilstein-journals.org

The use of a flow microreactor offers several advantages over conventional batch reactions, including improved reaction yields, shorter reaction times, and the potential for preparative-scale synthesis through continuous electrolysis. nih.govresearchgate.net While the direct synthesis of this compound via this method has not been explicitly reported, the underlying principles of electroreductive cyclization of appropriately substituted precursors could be a promising avenue for future research.

Hydrogenation and Reduction Techniques

Hydrogenation and reduction of pyridine (B92270) precursors are fundamental and widely used methods for the synthesis of piperidine cores. These techniques can be broadly categorized into catalytic hydrogenation and stereoselective reduction methods.

The catalytic hydrogenation of substituted pyridines is a direct and efficient route to the corresponding piperidines. asianpubs.orgresearchgate.net Various catalysts and reaction conditions have been explored to achieve this transformation. For instance, the hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713) has been achieved with high selectivity using heterogeneous carbon-supported metal catalysts in a continuous-flow system. researchgate.net This particular reaction highlights the feasibility of selectively reducing the pyridine ring in the presence of an aryl substituent.

Platinum oxide (PtO₂) has also been employed as a catalyst for the hydrogenation of pyridine derivatives, often in glacial acetic acid to enhance the catalyst's activity. asianpubs.org While the aromatic nature of the pyridine nucleus typically requires elevated temperatures and pressures for hydrogenation, methodologies using milder conditions are continuously being developed. asianpubs.orgresearchgate.net Rhodium complexes have also shown high efficiency in the transfer hydrogenation of pyridinium (B92312) salts, yielding piperidines under mild conditions. liv.ac.uk

| Pyridine Precursor | Catalyst/Reagent | Solvent/Conditions | Product | Yield/Selectivity |

|---|---|---|---|---|

| 4-Phenylpyridine | Pd/C | Continuous-flow, CO₂ switchable system | 4-Phenylpiperidine | 96% selectivity at 87% conversion |

| Substituted Pyridines | PtO₂ | Glacial Acetic Acid, 50-70 bar H₂ | Substituted Piperidines | Good yields |

| Quaternary Pyridinium Salts | [Cp*RhCl₂]₂/Iodide | HCOOH-Et₃N, 40°C | Piperidines | High chemoselectivity |

Achieving stereocontrol during the reduction of substituted pyridines is a significant challenge and an area of active research. The development of stereoselective reduction methods is crucial for the synthesis of chiral piperidine derivatives, which are often the biologically active forms of pharmaceuticals. While the direct stereoselective reduction to form an unsubstituted this compound is not applicable due to the lack of a chiral center at the 4-position, the principles are highly relevant for the synthesis of more complex derivatives.

For instance, a one-pot synthesis of piperidin-4-ols has been developed that proceeds via a gold-catalyzed cyclization followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. This method demonstrates excellent diastereoselectivities in the ring-formation step. nih.gov Although this example leads to a hydroxylated piperidine, the strategies for achieving stereocontrol, such as using chiral auxiliaries or catalysts, are broadly applicable to the synthesis of other stereochemically rich piperidine structures. The diastereoselective access to substituted 4-aminopiperidines through a pyridine reduction approach further underscores the importance and feasibility of controlling stereochemistry in piperidine synthesis. dntb.gov.ua

Derivatization and Structural Modification Studies

The this compound core is a foundational structure that lends itself to a variety of modifications. These alterations are crucial for tailoring the molecule's properties for specific applications in medicinal chemistry and materials science. Research has focused on several key areas of derivatization, including substitutions at the nitrogen atom, the introduction of more complex structural units, the development of heteroatom analogues, and halogenation.

N-Alkylation and N-Substitution Strategies

The nitrogen atom of the piperidine ring is a primary site for functionalization, with N-alkylation and N-substitution being common strategies to diversify the parent compound. These reactions typically involve the nucleophilic substitution of an alkyl halide by the piperidine nitrogen.

Standard conditions for N-alkylation involve reacting the piperidine with an alkyl bromide or iodide. researchgate.net To drive the reaction to completion and neutralize the resulting hydrohalic acid, a base is typically employed. Common bases include potassium carbonate (K2CO3) or sodium hydride (NaH) in a dry polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net For instance, stirring this compound with an alkylating agent and K2CO3 in DMF at room temperature is an effective method. researchgate.net Alternatively, for more robust reactions, deprotonation with NaH at 0°C followed by the addition of the alkylating agent can be used. researchgate.net

The choice of solvent and reaction conditions can be critical. For example, using anhydrous acetonitrile and slowly adding the alkyl halide can help control the reaction and favor mono-alkylation, preventing the formation of quaternary ammonium (B1175870) salts. researchgate.net Microwave-assisted synthesis has also been employed to accelerate these reactions, with a large panel of substituted benzyl (B1604629) chlorides being successfully coupled to piperidine scaffolds using K2CO3 in ethanol (B145695) at 80°C. chemicalforums.com

A notable synthesis of 1-alkyl-4,4-diphenylpiperidines involves a regioselective Friedel-Crafts reaction. In this approach, piperidine derivatives such as 3-aroyl-4-aryl-4-hydroxypiperidines react with benzene to yield the desired 1-alkyl-4,4-diphenylpiperidine products in high yields. nih.gov This method allows for wide variation of the substituent on the nitrogen atom. nih.gov

Table 1: N-Alkylation and N-Substitution Strategies

| Reagents | Base | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Alkyl bromide/iodide | K2CO3 | DMF | Room Temperature | N-Alkylpiperidine |

| Alkyl halide | NaH | DMF | 0°C to Room Temp | N-Alkylpiperidine |

| Alkyl bromide/iodide | None/KHCO3 | Acetonitrile | Room Temperature | N-Alkylpiperidinium salt/N-Alkylpiperidine |

| Substituted benzyl chloride | K2CO3 | Ethanol | 80°C (Microwave) | N-Benzylpiperidine |

Introduction of Complex Moieties (e.g., Hexanone Backbone, Aryl Groups)

Beyond simple alkyl chains, more complex structural motifs can be incorporated into the this compound framework. This is often achieved by synthesizing the piperidine ring from precursors that already contain the desired complexity.

For example, the synthesis of piperidone derivatives, which can be seen as precursors or analogues, often involves condensation reactions. A series of 2,6-diaryl-3-methyl-4-piperidones can be synthesized through a Mannich reaction, which involves the condensation of ethyl methyl ketone, various substituted aromatic aldehydes, and ammonium acetate (B1210297). nih.gov This method builds the piperidine ring with aryl groups at the 2 and 6 positions.

Similarly, complex structures such as dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidines] are synthesized through the dipolar cycloaddition of 3,5-bis(ylidene)-4-piperidones with an azomethine ylide. rsc.org This demonstrates the utility of the piperidone scaffold in building intricate, fused heterocyclic systems. While not direct additions to a pre-existing this compound, these methods illustrate how complex aryl and other cyclic moieties are integrated into piperidine-containing structures.

Development of Sila Analogues (e.g., 4-sila-piperidines)

A fascinating area of structural modification is the replacement of a carbon atom within the piperidine ring with a heteroatom, such as silicon. This "sila-substitution" can significantly alter the compound's physicochemical and pharmacological properties.

The synthesis of sila-analogues of spiro[indane-1,4'-piperidine] derivatives, which are structurally related to 4,4-disubstituted piperidines, has been successfully demonstrated. acs.org In these compounds, the carbon spirocenter at the 4-position of the piperidine ring is replaced by a silicon atom. acs.org The synthesis is a multi-step process that begins with dichlorodivinylsilane. acs.org Sila-substitution was found to significantly increase the affinity of these ligands for certain biological targets, such as the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, highlighting the impact of this structural change. acs.org

Halogenation Procedures

The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the this compound structure, particularly on the phenyl rings, is a key strategy for modulating its electronic and steric properties. Halogenation can occur through several mechanisms, with electrophilic aromatic substitution being the most common for the phenyl rings.

Modern halogenation often employs C-H activation methodologies to achieve high regioselectivity. For related heterocyclic systems like 1,4-benzodiazepinones, palladium-catalyzed C-H activation has been used to selectively introduce halogen atoms at the ortho position of a phenyl side chain. nih.govresearchgate.net This process uses a directing group within the molecule to guide the palladium catalyst to a specific C-H bond.

Common halogenating agents include N-halosuccinimides such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS). nih.govresearchgate.net For example, direct halogenation of 1,4-benzodiazepinones with NIS can afford halogenated products. nih.gov In other systems, reactions with NBS can result in both aromatization and bromination. researchgate.net These methods could be adapted for the selective halogenation of the phenyl rings of this compound.

Table 2: Common Halogenating Agents and Methods

| Reagent | Method | Target Site |

|---|---|---|

| N-Bromosuccinimide (NBS) | Electrophilic Substitution / Radical Reaction | Aromatic Rings / Allylic positions |

| N-Iodosuccinimide (NIS) | Electrophilic Substitution | Aromatic Rings |

| NXS + Pd(OAc)2 | Catalytic C-H Activation | Ortho-position of Phenyl Rings |

Mechanistic Investigations of Chemical Reactions

Understanding the mechanisms of reactions involving the piperidine scaffold is essential for controlling reaction outcomes and designing new synthetic pathways.

Ring Opening Mechanisms (e.g., 2,6-diaryl-3,5-diphenylpiperidine-4-one)

The piperidine ring is generally a stable saturated heterocycle. However, under certain conditions or with specific substitution patterns, ring-opening reactions can occur. The presence of carbonyl groups, as in piperidones, can render the ring more susceptible to cleavage.

For a sterically hindered molecule like a hypothetical 2,6-diaryl-3,5-diphenylpiperidine-4-one, ring opening would likely require harsh conditions. Mechanistically, such a reaction could proceed via a retro-Mannich or retro-Michael type reaction, particularly under basic or acidic conditions. The reaction would be initiated by the deprotonation or protonation of a key site, such as the nitrogen or a carbon alpha to the carbonyl group. This could lead to the cleavage of a carbon-carbon or carbon-nitrogen bond, breaking open the heterocyclic ring structure. The stability of the resulting intermediates would be a major driving force for the reaction. While the piperidine ring itself is robust, the presence of multiple bulky phenyl groups and a ketone functionality in such a specific arrangement would create significant steric strain, potentially lowering the energy barrier for a ring-opening event compared to simpler piperidines.

Kinetic Studies of Oxidation Reactions (e.g., Substituted Piperidones)

The study of reaction kinetics in the oxidation of substituted piperidones, which are structurally related to this compound, offers significant insights into the mechanisms of these transformations. Research in this area has elucidated the influence of various factors, including the nature of the oxidant, the structure of the piperidone substrate, and the reaction conditions, on the rate of oxidation.

Kinetic investigations into the oxidation of 2,6-diphenylpiperidine-4-one and its derivatives by different oxidizing agents have revealed detailed mechanistic pathways. chemijournal.comijirmf.comchemijournal.com These studies often employ spectrophotometric methods to monitor the reaction progress under pseudo-first-order conditions, where the substrate is in large excess compared to the oxidant. chemijournal.comchemijournal.com

A comparative analysis of the oxidation of 2,6-diphenylpiperidine-4-one and 3-methyl-2,6-diphenylpiperidine-4-one by manganese in different oxidation states—Mn(III), Mn(IV), and Mn(VII)—in an acidic medium has been conducted. chemijournal.comchemijournal.com The findings from these studies indicate that the oxidizing power of the manganese species follows the order Mn(IV) > Mn(III) > Mn(VII). chemijournal.comijirmf.comchemijournal.com The reactions were typically found to be first order with respect to both the oxidant and the substrate. niscpr.res.inresearchgate.netiosrjournals.org

The presence of a methyl group at the 3-position of the piperidone ring was consistently found to decrease the rate of oxidation. chemijournal.comchemijournal.comresearchgate.net This rate reduction is attributed to increased steric hindrance and electronic effects imparted by the alkyl substituent. chemijournal.comchemijournal.com The order of reactivity is therefore observed as 2,6-diphenylpiperidine-4-one > 3-methyl-2,6-diphenylpiperidine-4-one. researchgate.netiosrjournals.org

Furthermore, the rate of these oxidation reactions is significantly influenced by the acidity of the medium, with an increase in acid concentration generally leading to an increased reaction rate, indicating that the reactions are acid-catalyzed. niscpr.res.inresearchgate.netiosrjournals.org The dependence is often first order with respect to the acid concentration. niscpr.res.in

Product analysis from these oxidation reactions, often conducted using techniques like GC-MS, has identified the formation of products such as pyrrolidine-3-carboxylic acid or amino-dicarboxylic acids, suggesting ring-opening mechanisms. chemijournal.com In other studies involving pyridinium fluorochromate (PFC) as the oxidant, 3-hydroxy-substituted piperidin-4-ones and substituted pyrrolidine-3-carboxylic acids have been identified as the major oxidation products. niscpr.res.in

The determination of activation parameters, including enthalpy (ΔH), entropy (ΔS), and free energy of activation (ΔG*), provides further mechanistic insights. chemijournal.comniscpr.res.in For instance, negative entropy values in some reactions suggest a more ordered transition state. chemijournal.com

Detailed Research Findings:

A study on the oxidation of various 3-alkyl and 3,5-dimethyl substituted 2,6-diphenylpiperidin-4-ones by pyridinium fluorochromate (PFC) in an aqueous acetic acid medium demonstrated second-order kinetics, being first order in both the oxidant and the substrate. niscpr.res.in A primary isotope effect (kH/kD = 4.2) was observed, suggesting that the α-C-H bond cleavage is the rate-determining step. niscpr.res.in The reactivity order was found to be 3-ethyl > 3-methyl > 3-isopropyl > 3-H > 3,5-dimethyl, an order that can be explained by the interplay of steric and electronic effects of the substituents. niscpr.res.in

In a separate kinetic investigation, the oxidation of 2,6-diphenyl-piperidine-4-one and 3-methyl 2,6-diphenyl-piperidine-4-one by Mn(IV) in an acidic medium was also found to be first order. researchgate.netiosrjournals.org The rate of the reaction was directly proportional to the acid concentration. researchgate.netiosrjournals.org

The electrochemical behavior of N-substituted-4-piperidone curcumin (B1669340) analogs has also been explored. nih.gov These studies, combining experimental techniques like cyclic voltammetry with theoretical DFT calculations, have shown that these compounds undergo a two-electron irreversible oxidation process. nih.gov A good correlation between experimental and theoretical oxidation potentials was found for N-benzyl-4-piperidones, suggesting a predictable oxidation behavior. nih.gov

Data Tables:

Table 1: Comparative Reactivity in Oxidation of Substituted Piperidones

| Substrate | Oxidant | Relative Reactivity Order | Reference |

| 2,6-diphenylpiperidine-4-one | Mn(IV), Mn(VII) | > 3-methyl-2,6-diphenylpiperidine-4-one | researchgate.netiosrjournals.org |

| 3-substituted 2,6-diphenylpiperidin-4-ones | Pyridinium Fluorochromate (PFC) | 3-ethyl > 3-methyl > 3-isopropyl > 3-H > 3,5-dimethyl | niscpr.res.in |

Table 2: Activation Parameters for the Oxidation of 2,6-diphenylpiperidine-4-one by Mn(IV)

| Parameter | Value | Unit | Reference |

| ΔEa | 81.59 ± 1.36 | kJ/mol | researchgate.net |

| ΔH | 78.92 ± 1.13 | kJ/mol | researchgate.net |

| ΔS | -14.24 ± 3.73 | J/K·mol | researchgate.net |

| ΔG* | 81.41 | kJ/mol | researchgate.net |

Table 3: Effect of Acidity on the Rate Constant (k) for the Oxidation of 2,6-diphenylpiperidine-4-one by Mn(IV)

| [H+] (M) | k x 10^4 (s^-1) at 328 K | Reference |

| 0.3 | 4.83 | researchgate.net |

| 0.4 | 6.50 | researchgate.net |

| 0.5 | 8.02 | researchgate.net |

Comprehensive Pharmacological and Biological Research on 4,4 Diphenylpiperidine Derivatives

Modulation of Neurotransmitter Systems

Opioid Receptor Binding and Activity (Mu and Delta Subtypes)

Derivatives of 4,4-diphenylpiperidine have demonstrated significant interactions with opioid receptors, particularly the mu (µ) and delta (δ) subtypes. nih.gov These receptors are critical components of the endogenous pain-modulating system and are the primary targets for opioid analgesics. frontiersin.orgpainphysicianjournal.comnih.gov

Research has shown that 1-alkyl-4,4-diphenylpiperidines can inhibit the binding of both µ- and δ-opioid receptor agonists in rat brain membranes. nih.gov The affinity for these receptors is notably dependent on the nature of the alkyl substitution at the 1-position of the piperidine (B6355638) ring. nih.gov For instance, the 1-methyl derivative is particularly effective at displacing radiolabeled ligands for both µ and δ receptors. nih.gov Specifically, it has shown IC50 values of 0.71 µM for the µ-receptor agonist [3H]dihydromorphine and 2.1 µM for the δ-receptor agonist [3H][D-Ala2,D-Leu5]enkephalin. nih.gov In contrast, derivatives with bulkier substituents at the 1-position, such as the 1-t-butyl and 1-isopropyl analogs, exhibit lower inhibitory concentrations. nih.gov

The substitution of the central carbon at position 4 with a silicon atom in 1-R-4,4-diphenylpiperidines leads to more lipophilic compounds. nih.gov These "sila-compounds" generally exhibit slightly higher receptor affinity for the µ- and δ-opioid receptor subtypes compared to their corresponding carbon-based counterparts. nih.gov

The interaction of these derivatives is not limited to simple binding. For example, tramadol (B15222), a synthetic 4-phenyl-piperidine analog of codeine, is a selective agonist of µ-receptors, and its M1 metabolite shows even higher affinity. pharmgkb.org However, the analgesic action of tramadol is only partially reversed by the opioid antagonist naloxone, suggesting a multi-faceted mechanism of action that extends beyond direct opioid receptor agonism. pharmgkb.org

The following table summarizes the binding affinities of selected this compound derivatives for opioid receptors.

| Compound | Receptor Subtype | Radioligand Displaced | IC50 (µM) |

| 1-Methyl-4,4-diphenylpiperidine (B8478426) | Mu (µ) | [3H]dihydromorphine | 0.71 nih.gov |

| 1-Methyl-4,4-diphenylpiperidine | Delta (δ) | [3H][D-Ala2,D-Leu5]enkephalin | 2.1 nih.gov |

| 1-Methyl-4,4-diphenylpiperidine | General Opiate | [3H]etorphine | 9 nih.gov |

Dopamine (B1211576) Receptor Interactions and Modulation

The this compound scaffold has been investigated for its interaction with dopamine receptors, which are implicated in motor control, motivation, and reward. nih.gov While some studies suggest that the binding of this compound derivatives to dopamine receptors is relatively non-specific, there are noteworthy interactions. nih.gov

For instance, certain derivatives have been evaluated as potential anti-Parkinsonian agents due to their effects on dopamine receptor binding. Budipine (B1215406), a 1-t-butyl-4,4-diphenylpiperidine derivative, has a notable affinity for the MPTP receptor binding site with a Ki of 2.2 µM and is used clinically in the management of Parkinson's disease. Its mechanism is thought to involve, in part, the modulation of dopamine metabolism.

Serotonin (B10506) Receptor Affinity and Ligand Development (e.g., 5-HT2A)

Research has also explored the affinity of this compound derivatives for serotonin receptors, particularly the 5-HT2A subtype. nih.gov Similar to their interaction with dopamine receptors, the binding to serotonin receptors has been described as relatively non-specific for some derivatives. nih.gov However, this does not preclude the potential for developing selective ligands.

Studies on sila-analogues of 4,4-diphenylpiperidines, where the carbon at the 4-position is replaced by silicon, have revealed interesting differences in their effects on the serotonin system. nih.gov These sila-compounds demonstrate significantly stronger inhibition of serotonin uptake compared to their carbon counterparts. nih.gov This suggests that structural modifications to the this compound core can fine-tune its interaction with the serotonergic system, offering a pathway for the development of novel therapeutic agents.

GABA/Benzodiazepine Receptor Interactions

The interaction of this compound derivatives with the GABA/benzodiazepine receptor complex has also been a subject of investigation. nih.gov This receptor complex is the primary target for benzodiazepines, a class of drugs with sedative, anxiolytic, and anticonvulsant properties.

Studies have indicated that the binding of this compound and its sila-analogues to GABA/benzodiazepine receptors is generally non-specific. nih.gov This suggests that while there may be some level of interaction, it is not as pronounced or specific as the binding observed with opioid receptors for certain derivatives. nih.gov

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation, has also been identified as a target for some this compound derivatives. Overactivation of NMDA receptors can lead to excitotoxicity and has been implicated in various neurological disorders.

Budipine, a 1-t-butyl-4,4-diphenylpiperidine derivative used as an anti-Parkinsonian agent, is known to act, in part, through NMDA receptor antagonism. This mechanism contributes to its therapeutic effects in Parkinson's disease by modulating glutamatergic neurotransmission.

Impact on Monoamine Uptake (Noradrenaline, Dopamine, Serotonin)

Beyond direct receptor binding, this compound derivatives can also exert their pharmacological effects by modulating the reuptake of monoamine neurotransmitters, including noradrenaline, dopamine, and serotonin. nih.gov This action effectively increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.

A comparative study of 4,4-diphenylpiperidines and their sila-analogues revealed significant differences in their monoamine uptake inhibiting properties. nih.gov The 4,4-diphenyl-4-sila-piperidine compounds were found to have much stronger inhibitory effects on the uptake of noradrenaline and serotonin compared to the corresponding carbon-based compounds. nih.gov This highlights the potential for developing selective monoamine reuptake inhibitors based on the this compound scaffold by strategic structural modifications.

Neuropharmacological Applications in Disease Models

The unique structure of this compound derivatives allows them to interact with various targets within the central nervous system, leading to their investigation in several models of neurological and psychiatric disorders.

Antiparkinsonian Activity (e.g., Tremorine (B1213734) and Reserpine (B192253) Antagonism)

Derivatives of this compound have been a subject of interest in the search for new antiparkinsonian agents. Animal models that mimic the symptoms of Parkinson's disease, such as tremors and catalepsy, are crucial for evaluating the potential of these compounds. These models often use neurotoxins or depleting agents like tremorine and reserpine to induce parkinsonian-like states. slideshare.netslideshare.net

One notable derivative, Budipine (1-tert-butyl-4,4-diphenylpiperidine), has demonstrated significant therapeutic potential in such models. nih.gov Research shows that Budipine exhibits strong antagonistic effects against tremors induced by tremorine. nih.gov It also effectively counteracts the cataleptic states brought on by agents that interfere with dopamine pathways, such as reserpine, haloperidol, and tetrabenazine. nih.gov The mechanism of action for Budipine is thought to be distinct from traditional anticholinergic drugs, as its anticholinergic activity is considered too weak to account for its effectiveness. nih.gov While direct dopamine receptor stimulation has been ruled out, potential mechanisms include the release of dopamine or inhibition of its reuptake, as well as an influence on serotoninergic systems. nih.gov

Further studies have explored the interaction of 1-alkyl-4,4-diphenylpiperidines with the receptor binding site for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin known to cause parkinsonism. nih.gov Budipine was found to displace [3H]MPTP from these binding sites with a Ki value of 2.2 microM, suggesting an interaction with monoamine oxidase B (MAO-B), which is considered identical to the MPTP receptor binding site. nih.gov

Table 1: Antiparkinsonian Activity of this compound Derivatives

| Compound | Model | Observed Effect | Reference |

|---|---|---|---|

| Budipine | Tremorine-induced tremor | Strong antagonism of tremors | nih.gov |

| Budipine | Reserpine-induced catalepsy | Strong antagonism of catalepsy | nih.gov |

Pain Management Research (Analgesic Potency)

The piperidine ring is a core component of many potent opioid analgesics. The 4-anilidopiperidine class, which shares a structural relationship with this compound derivatives, includes the well-known analgesic fentanyl. frontiersin.org Research into structurally related compounds has sought to develop new pain management agents.

For instance, the cis-(+)-N-[1-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, a potent analgesic agent, has an ED₅₀ value of 0.00058 mg/kg, which is significantly more potent than morphine. nih.gov While not a direct this compound, its 4-anilidopiperidine structure highlights the importance of the substituted piperidine core for analgesic activity. Other derivatives have been synthesized and tested, showing a wide range of potencies. For example, a decahydroquinoline (B1201275) analog showed low analgesic activity with an ED₅₀ of 25–50 mg/kg. nih.gov The search for an ideal analgesic continues to drive research, aiming for high potency without the significant side effects and addiction potential associated with current opioids. frontiersin.orgwho.int

Table 2: Analgesic Potency of Selected Piperidine Derivatives

| Compound | Class | Analgesic Potency (ED₅₀, mg/kg) | Relative Potency Comment | Reference |

|---|---|---|---|---|

| cis-(+)-N-[1-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide | 4-Anilidopiperidine | 0.00058 | Up to 6700 times more potent than morphine | nih.gov |

| Alfentanil | 4-Anilidopiperidine | 0.044 | 72 times more potent than morphine | nih.gov |

Research in Alzheimer's Disease (e.g., Cholinesterase Inhibition)

A primary strategy in treating Alzheimer's disease (AD) is to enhance cholinergic neurotransmission by inhibiting the enzymes that break down acetylcholine (B1216132) (ACh), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The piperidine scaffold is a feature of several cholinesterase inhibitors, including the approved drug Donepezil. researchgate.net

Research has focused on designing novel piperidine-based derivatives as potent cholinesterase inhibitors. A series of N-benzylpiperidine carboxamide derivatives were synthesized, with the most active compounds showing significant inhibitory activity. researchgate.net For example, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide demonstrated in vitro IC₅₀ values of 0.41 µM and 5.94 µM against AChE, respectively. researchgate.net

In another study, a series of 4,6-diphenylpyrimidine (B189498) derivatives containing a propargyl group were synthesized and found to be potent and selective inhibitors of both MAO-A and AChE. nih.gov Compound VB8 was identified as the most potent AChE inhibitor with an IC₅₀ value of 9.54 nM. nih.gov These compounds were also found to be non-toxic to human neuroblastoma cells. nih.gov The development of dual- or multi-target inhibitors is a promising approach for the complex, multifactorial nature of Alzheimer's disease. nih.govmdpi.com

Table 3: Cholinesterase Inhibition by Piperidine and Related Derivatives

| Compound | Target Enzyme | Inhibition (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | IC₅₀: 0.41 µM | researchgate.net |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | AChE | IC₅₀: 5.94 µM | researchgate.net |

| VB8 (4,6-diphenylpyrimidine derivative) | AChE | IC₅₀: 9.54 nM | nih.gov |

| VB1 (4,6-diphenylpyrimidine derivative) | AChE | IC₅₀: 30.46 nM | nih.gov |

Exploration in Mood and Cognition Affecting Drugs

The influence of piperidine derivatives on mood and cognition has also been an area of investigation. Piperine (B192125), an alkaloid from black pepper containing a piperidine ring, has been shown to possess antidepressant-like activity and cognitive-enhancing effects in animal models. nih.gov Rats administered piperine showed improved performance in tasks related to mood and memory. nih.gov While the core of piperine is not this compound, this research points to the potential of the broader class of piperidine-containing compounds to modulate central nervous system functions related to mood and cognition. The serotonergic system is a key target in this area, and substances that modulate serotonin levels are often studied for their effects on cognition, mood, and sleep. researchgate.net The development of compounds that can protect the brain from oxidative damage and neurodegeneration is also relevant for preserving cognitive function. mdpi.com

Diverse Biological Activities

Beyond neuropharmacology, the this compound structure has been explored for other significant biological activities, most notably in the field of oncology.

Anticancer and Antiproliferative Investigations

The search for novel anticancer agents has led researchers to investigate various heterocyclic compounds, including those with a this compound core. An array of diphenyl(piperidine-4-yl)methanol derivatives were synthesized and screened for their antiproliferative action against several human cancer cell lines. researchgate.net These compounds were evaluated using the MTT assay against cell lines such as HT-29 (colon), HeLa (cervical), MCF-7 (breast), and HepG2 (liver). researchgate.net Several of these derivatives showed promising selective growth inhibition of cancer cells, with IC₅₀ values in the low micromolar range (0.1–1.2 µM), comparable to the established anticancer drug doxorubicin. researchgate.net

Another study investigated diphenylpiperidine derivatives for their effect on polyamine catabolism, a pathway often dysregulated in cancer cells. researchgate.net It was found that derivatives with two 2-hydroxyphenyl radicals enhanced oxidative deamination, a process that can lead to cytotoxic products and induce apoptosis in cancer cells. researchgate.net In contrast, derivatives with 4-hydroxyphenyl radicals slightly inhibited this process, highlighting the importance of substituent positioning on the phenyl rings for biological activity. researchgate.net

Table 4: Antiproliferative Activity of Diphenylpiperidine Derivatives

| Compound Class | Cell Lines | Activity | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Diphenyl(Piperidine-4-yl)methanol derivatives | HT-29, HeLa, MCF-7, HepG2 | Selective growth inhibition | 0.1–1.2 µM | researchgate.net |

| Diphenylpiperidine derivatives (with 2-hydroxyphenyl radicals) | N/A (cell-free assay) | Enhanced oxidative deamination | Not Applicable | researchgate.net |

Antimicrobial and Antifungal Efficacy

The therapeutic potential of this compound derivatives extends to antimicrobial and antifungal applications. Various synthesized derivatives have demonstrated notable efficacy against a range of bacterial and fungal strains.

A series of novel ethyl 5-(1-methyl-1H-tetrazol-5-ylthio)-4-oxo-2,6-substituted diphenylpiperidine-3-carboxylate derivatives were synthesized and evaluated for their antimicrobial activity. derpharmachemica.com Several of these compounds exhibited significant antibacterial activity against both Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (E. coli, K. pneumoniae) bacteria. derpharmachemica.com Specifically, compounds with a fluoro substituent showed considerable activity against both types of bacteria. derpharmachemica.com The study highlighted that the zone of inhibition values for the tested compounds ranged from 6 to 23 µg. derpharmachemica.com

Similarly, another study focused on piperidin-4-one derivatives and their thiosemicarbazone counterparts. biomedpharmajournal.org All the synthesized compounds in this research displayed good antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org Furthermore, the thiosemicarbazone derivatives of piperidin-4-one showed significantly enhanced antifungal activity against strains like M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans, indicating that the addition of the thiosemicarbazone group boosts this specific bioactivity. biomedpharmajournal.org

Research into piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety also revealed potent antifungal properties. nih.gov Compounds A13 and A41, for instance, showed excellent in vitro inhibition against Rhizoctonia solani and Verticillium dahliae. nih.gov Notably, compound A13 also demonstrated significant in vivo curative and protective efficiencies against R. solani in potted rice plants. nih.gov The mechanism of action for compound A13 was found to be the inhibition of succinate (B1194679) dehydrogenase (SDH) activity. nih.gov

Additionally, novel 1,2,4-oxadiazole (B8745197) derivatives containing a piperidine moiety have been designed and synthesized, showing promising antifungal activities against various plant pathogenic fungi. sioc-journal.cn Several of these compounds exhibited better antifungal activity than the commercial fungicide flufenoxadiazam against soybean rust. sioc-journal.cn

The following table summarizes the antimicrobial and antifungal activities of selected this compound derivatives:

| Derivative Type | Target Organisms | Key Findings |

| Ethyl 5-(1-methyl-1H-tetrazol-5-ylthio)-4-oxo-2,6-substituted diphenylpiperidine-3-carboxylates | S. aureus, Bacillus subtilis, E. coli, K. pneumoniae | Significant antibacterial activity, with fluoro-substituted compounds being particularly effective. derpharmachemica.com |

| Piperidin-4-one and its thiosemicarbazone derivatives | S. aureus, E. coli, B. subtilis, M. gypseum, M. canis, T. rubrum, C. albicans | Good antibacterial activity. Thiosemicarbazone derivatives showed enhanced antifungal activity. biomedpharmajournal.org |

| Piperidine-4-carbohydrazide derivatives with a quinazolinyl moiety | Rhizoctonia solani, Verticillium dahliae | Excellent in vitro and in vivo antifungal activity. Mechanism involves inhibition of succinate dehydrogenase (SDH). nih.gov |

| 1,2,4-Oxadiazole derivatives with a piperidine moiety | Soybean rust (Phakopsora pachyrhizi), Corn rust (Puccinia sorghi) | Prominent antifungal activity, with some compounds outperforming commercial fungicides. sioc-journal.cn |

Antiviral and Antimalarial Studies

Research into this compound derivatives has revealed promising antiviral and antimalarial activities, highlighting their potential as broad-spectrum therapeutic agents.

Antiviral Research

Several studies have investigated the antiviral properties of piperidine derivatives against various viruses. One study synthesized new derivatives of N-substituted piperidines and tested their efficacy against the influenza A/Swine/Iowa/30 (H1N1) virus. mdpi.com The results indicated that all the synthesized substances were effective against this influenza strain when compared to commercial drugs like Tamiflu and Rimantadine. mdpi.com Another study explored derivatives of a small molecule deubiquitinase inhibitor, which includes a piperidine structure, and found they possessed antiviral activity against several RNA viruses, including human norovirus, Sindbis virus, LaCrosse virus, and encephalomyocarditis virus. plos.org These compounds were effective when administered up to one hour post-infection. plos.org

Antimalarial Research

The piperidine ring is a crucial structural component in the search for new antimalarial drugs due to its known activity against the Plasmodium falciparum strain. nih.gov A study focused on synthesizing a library of 1,4-disubstituted piperidine derivatives from 4-aminopiperidine. nih.gov Several of the synthesized compounds demonstrated potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Notably, compounds 12d, 13b, and 12a showed activity comparable to the standard drug chloroquine. nih.gov

Another area of research involves derivatives of 4-nerolidylcatechol, a natural antiplasmodial metabolite. nih.gov Its O-acylated and O-alkylated derivatives have shown improved stability and significant in vitro antiplasmodial activity. nih.gov For instance, 1,2-O,O-diacetyl-4-nerolidylcatechol was found to inhibit hemozoin formation and the biosynthesis of essential isoprenoid metabolites in P. falciparum. nih.gov Furthermore, this derivative demonstrated a 44% suppression of Plasmodium berghei in infected mice at an oral dose of 50 mg/kg/day. nih.gov

The table below summarizes the antiviral and antimalarial activities of selected this compound and related derivatives:

| Derivative Type | Target Pathogen | Key Findings |

| N-Substituted Piperidines | Influenza A/Swine/Iowa/30 (H1N1) | All synthesized compounds showed effectiveness against the virus compared to commercial drugs. mdpi.com |

| Deubiquitinase Inhibitor Derivatives | Human Norovirus, Sindbis Virus, LaCrosse Virus, Encephalomyocarditis Virus | Compounds exhibited broad-spectrum antiviral activity against several RNA viruses. plos.org |

| 1,4-Disubstituted Piperidines | Plasmodium falciparum (3D7 and W2 strains) | Several derivatives showed antimalarial activity comparable to chloroquine. nih.gov |

| 4-Nerolidylcatechol Derivatives | Plasmodium falciparum, Plasmodium berghei | Inhibition of hemozoin formation and isoprenoid biosynthesis; significant in vivo suppression of parasitemia. nih.gov |

Anti-inflammatory Properties

Derivatives of this compound have been investigated for their potential anti-inflammatory effects. The structural framework of piperidine is present in various compounds that exhibit anti-inflammatory activity.

A study on a new piperazine (B1678402) derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated significant anti-inflammatory and anti-nociceptive effects. nih.gov In models of paw edema and pleurisy induced by carrageenan, LQFM182 reduced edema formation, cell migration of polymorphonuclear cells, and the activity of the myeloperoxidase enzyme. nih.gov Furthermore, it decreased the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate. nih.gov

Computer-based predictions of the biological activity of certain spirocycloalkenic 1,2-diazoles, which can be synthesized from piperidine precursors, have suggested a high probability of anti-inflammatory properties. nuph.edu.ua This indicates that the piperidine scaffold is a promising starting point for the development of new anti-inflammatory agents.

Research on piperine, an alkaloid containing a piperidine ring found in black pepper, has also highlighted its anti-inflammatory effects. researchgate.net Studies have shown that piperine can exert a protective effect in a mouse model of Parkinson's disease through its anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. researchgate.net Specifically, piperine treatment reduced the number of activated microglia and the expression of the cytokine IL-1β. researchgate.net

The table below summarizes the anti-inflammatory properties of selected piperidine derivatives:

| Derivative | Model/Target | Key Findings |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema and pleurisy in mice | Reduced edema, cell migration, myeloperoxidase activity, and levels of IL-1β and TNF-α. nih.gov |

| Spirocycloalkenic 1,2-diazoles | Computer prognosis (PASS program) | Predicted to have anti-inflammatory properties with high probability. nuph.edu.ua |

| Piperine | MPTP-induced Parkinson's disease mouse model | Reduced activated microglia and expression of IL-1β, demonstrating anti-inflammatory effects. researchgate.net |

Antihypertensive and Cardiovascular Effects (Vasodilation)

The this compound scaffold and its derivatives have been explored for their potential in managing cardiovascular conditions, particularly for their antihypertensive and vasodilatory properties.

Research into 4-diphenylmethoxy-1-methylpiperidine derivatives has demonstrated their ability to inhibit Ca²⁺-mediated vascular contractions ex vivo. mdpi.com These compounds are believed to interact with the L-type calcium channel (LTCC), a key mediator of vascular tone. mdpi.com Specifically, modeling studies suggest that these derivatives bind to the Cav1.1 subunit of the calcium channel, which may extend their potential functions beyond the vasculature to other tissues where this channel is present. mdpi.com The inhibition of LTCCs is a well-established mechanism for antihypertensive drugs, as it leads to a decrease in peripheral vascular resistance. mdpi.com

Similarly, new dihydropyridine (B1217469) derivatives, which are structurally related to some piperidine compounds and are known calcium channel blockers, have been synthesized and tested for their hypotensive effects. nih.gov In rats with phenylephrine-induced high blood pressure, these compounds caused significant reductions in mean blood pressure, with some analogs showing effects comparable to nifedipine. nih.gov

Furthermore, 1-methyl-4,4-diphenylpiperidine has been noted for its vasodilating properties, suggesting potential applications in cardiovascular therapies for conditions like hypertension. The ability of such compounds to influence vascular smooth muscle relaxation is a key area of interest.

The cardiovascular effects of dipeptidyl peptidase-4 (DPP-4) inhibitors, some of which incorporate a piperidine moiety, have also been studied. nih.gov These agents have shown beneficial effects on cardiovascular risk factors, including hypertension and dyslipidemia, and have been reported to improve endothelial function. nih.gov

The table below summarizes the antihypertensive and vasodilatory effects of selected piperidine and related derivatives:

| Derivative Type | Mechanism/Model | Key Findings |

| 4-Diphenylmethoxy-1-methylpiperidine derivatives | Inhibition of Ca²⁺-mediated vascular contractions | Inhibit vascular contractions by interacting with L-type calcium channels. mdpi.com |

| New dihydropyridine derivatives | Phenylephrine-induced hypertension in rats | Caused significant reductions in mean blood pressure, comparable to nifedipine. nih.gov |

| 1-Methyl-4,4-diphenylpiperidine | General cardiovascular research | Displays vasodilating properties with potential for hypertension management. |

| DPP-4 inhibitors (some with piperidine moiety) | Cardiovascular risk factor modulation | Exert beneficial effects on hypertension, dyslipidemia, and endothelial function. nih.gov |

Antidiabetic Research

The piperidine structural motif is a key component in several compounds investigated for their antidiabetic properties. This includes both established medications and novel experimental agents.

Alogliptin, a well-known antidiabetic drug, features a piperidine moiety and functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. mdpi.com DPP-4 inhibitors are a class of oral hypoglycemic agents that work by increasing the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. nih.gov Research on novel triazolotriazine derivatives as DPP-4 inhibitors has also been conducted, with some compounds showing promising in vitro and in vivo antidiabetic activity. nih.gov

Furthermore, a novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, has demonstrated significant antidiabetic activity by inhibiting the α-amylase enzyme. mdpi.com In vitro studies showed a 97.30% inhibition of α-amylase, which was considerably higher than the 61.66% inhibition by the standard drug acarbose (B1664774). mdpi.com

Sodium-glucose co-transporter 2 (SGLT2) inhibitors, another class of antidiabetic drugs, also include compounds with piperidine-like structures. mdpi.com These drugs lower blood glucose by inhibiting its reabsorption in the kidneys, leading to its excretion in the urine. mdpi.com

The table below summarizes the antidiabetic research on selected piperidine derivatives:

| Compound/Derivative Class | Mechanism of Action | Key Findings |

| Alogliptin | DPP-4 inhibitor | Established antidiabetic drug containing a piperidine moiety. mdpi.com |

| Triazolotriazine derivatives | DPP-4 inhibitors | Novel derivatives showed promising in vitro and in vivo antidiabetic activity. nih.gov |

| 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | α-amylase inhibitor | Demonstrated significantly higher α-amylase inhibition compared to acarbose in vitro. mdpi.com |

| SGLT2 inhibitors | Inhibition of renal glucose reabsorption | A class of antidiabetic drugs, some of which contain piperidine-like structures. mdpi.com |

Anticholinergic Research

The this compound structure is a component of compounds that have been investigated for their anticholinergic properties. Anticholinergic agents work by blocking the action of acetylcholine, a neurotransmitter, at muscarinic receptors. This can lead to various physiological effects, making them useful in treating a range of conditions.

Research into the synthesis of various heterocyclic compounds has led to the development of potential anticholinergic agents. For instance, a study detailed the synthesis of 4-diphenylmethylene-1,1,2,3-tetramethylpyrrolidinium iodide, highlighting the interest in diphenyl-substituted heterocyclic structures for their anticholinergic potential. nih.gov

The anticholinergic effects of drugs are often assessed in the context of their potential side effects, particularly in older adults where a high anticholinergic burden is associated with cognitive decline and an increased risk of dementia. cochrane.orgshropshiretelfordandwrekinccg.nhs.uk Studies have examined the anticholinergic properties of various drug classes, including some antidepressants, urologicals, and antiparkinsonian drugs that may contain a piperidine or related heterocyclic core. shropshiretelfordandwrekinccg.nhs.uk

While direct research on the anticholinergic properties of this compound itself is limited in the provided context, the structural similarity to known anticholinergic agents suggests a potential for such activity. The diphenyl group, in particular, is a feature of several compounds with affinity for muscarinic receptors.

The table below summarizes the relevant anticholinergic research:

| Compound/Drug Class | Context of Research | Key Findings |

| 4-diphenylmethylene-1,1,2,3-tetramethylpyrrolidinium iodide | Synthesis of potential anticholinergic agents | Demonstrates the interest in diphenyl-substituted heterocyclic compounds for anticholinergic activity. nih.gov |

| Various drug classes (antidepressants, urologicals, antiparkinsonian) | Anticholinergic burden and risk of dementia | Long-term use of drugs with anticholinergic properties is associated with an increased risk of dementia. cochrane.orgshropshiretelfordandwrekinccg.nhs.uk |

Neuroprotective Research

The this compound scaffold and its derivatives have been a subject of interest in neuroprotective research, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.

One area of investigation involves the interaction of this compound derivatives with neural receptors. A comparative study of this compound and its sila-analogues (where the carbon at position 4 is replaced by silicon) revealed that these compounds bind to various neuroreceptors, including opiate and MPTP receptor binding sites, which could have pharmacologically relevant effects. nih.gov The sila-derivatives, in particular, showed stronger inhibition of noradrenaline and serotonin uptake, suggesting a potential role in modulating neurotransmitter systems. nih.gov

Piperine, an alkaloid containing a piperidine ring, has demonstrated significant neuroprotective effects in a mouse model of Parkinson's disease induced by MPTP. researchgate.net Treatment with piperine attenuated motor coordination deficits and cognitive impairment. researchgate.net The protective mechanism was attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. researchgate.net

In the context of Alzheimer's disease, derivatives of piperazine, a related heterocyclic compound, have been shown to have neuroprotective effects. nih.gov These compounds were found to protect against amyloid toxicity and restore long-term potentiation in hippocampal slices from a mouse model of Alzheimer's. nih.gov The proposed mechanism involves the activation of neuronal store-operated calcium entry. nih.gov A recent study also highlighted the neuroprotective role of certain piperazine derivatives in reducing neuroinflammation and oxidative stress. researchgate.net

Furthermore, fiscalin derivatives, which can be synthesized to include piperidine-like structures, have shown protective effects against cytotoxicity induced by MPP+ and iron (III) in a cellular model of neurodegeneration. nih.gov

The table below summarizes the key findings in neuroprotective research involving piperidine and related derivatives:

| Compound/Derivative Class | Model/Disease | Key Findings |

| This compound and its sila-analogues | Neural receptor binding studies | Bind to opiate and MPTP receptors; sila-analogues strongly inhibit noradrenaline and serotonin uptake. nih.gov |

| Piperine | MPTP-induced Parkinson's disease mouse model | Attenuated motor and cognitive deficits through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. researchgate.net |

| Piperazine derivatives | Scopolamine-induced memory impairment/Alzheimer's disease models | Protected against amyloid toxicity, restored long-term potentiation, and reduced neuroinflammation and oxidative stress. nih.govresearchgate.net |

| Fiscalin derivatives | Cellular model of neurodegeneration (MPP+ and iron-induced cytotoxicity) | Showed protective effects against induced cytotoxicity. nih.gov |

Antioxidant Activity

The antioxidant potential of piperidine derivatives, including those with a 4,4-diphenyl structure, has been a subject of scientific investigation. The core piperidine nucleus is considered a valuable scaffold for developing potent antioxidant agents. researchgate.net The antioxidant mechanism of these compounds often involves their ability to scavenge free radicals, such as reactive oxygen species (ROS), thereby preventing oxidative damage. researchgate.netpharmacophorejournal.com

Research on 2,6-diphenylpiperidine-4-one derivatives, which share a structural similarity with the this compound scaffold, has provided specific insights into structure-activity relationships for antioxidant effects. who.intnih.gov In studies utilizing the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, it was discovered that substitutions on the aryl (phenyl) rings significantly influence antioxidant capacity. who.intnih.gov Derivatives featuring phenol (B47542) and methoxy (B1213986) group substitutions on the phenyl rings demonstrated superior antioxidant activity compared to their unsubstituted counterparts. who.intnih.gov For instance, one study reported that a 2,6-diphenylpiperidine-4-one derivative with hydroxyl and methoxy substitutions (compound 1b) exhibited an excellent IC₅₀ value of 1.84±0.15µg/ml, which is comparable to the standard antioxidant, ascorbic acid (IC₅₀ of 1.65±0.16µg/ml). who.intnih.gov In contrast, the unsubstituted version (compound 1a) had a much higher IC₅₀ of 11.13±0.13µg/ml, indicating lower potency. who.int

This enhanced activity is attributed to the greater hydrogen-donating capability of the substituted phenyl rings, which is stabilized by resonance. who.int The presence of these substitutions appears to be a key factor in the radical-scavenging ability of these compounds. ajchem-a.com Furthermore, some piperidine derivatives containing a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety and a nearby hydroxy group have also shown notable antioxidant properties, suggesting that the TEMPO group, formed through homolysis of the C-ON bond, acts as the radical-scavenging entity. ajchem-a.com

The following table summarizes the antioxidant activity of selected 2,6-diphenylpiperidine-4-one derivatives from a study, illustrating the impact of phenyl group substitution.

| Compound ID | Phenyl Ring Substituents | Antioxidant Activity (IC₅₀ in µg/ml) |

| 1a | Unsubstituted | 11.13±0.13 |

| 1b | 4-hydroxy, 3-methoxy | 1.84±0.15 |

| 2a | Unsubstituted (Oxime derivative) | 6.46±0.11 |

| 2b | 4-hydroxy, 3-methoxy (Oxime derivative) | 4.53±0.18 |

| 3a | Unsubstituted (Carbothioamide derivative) | 10.05±0.14 |

| 3b | 4-hydroxy, 3-methoxy (Carbothioamide derivative) | 3.32±0.12 |

| Ascorbic Acid | Standard | 1.65±0.16 |

Data sourced from Siddiqui et al. (2018). who.int

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

The biological activities of this compound derivatives are profoundly influenced by their molecular structure. SAR and QSAR studies have been instrumental in elucidating how specific structural modifications alter their pharmacological profiles.

Influence of N-Alkyl Substituents on Activity

The nature of the substituent on the piperidine nitrogen atom is a critical determinant of pharmacological activity, particularly for opioid receptor interactions and anti-Parkinsonian effects. nih.govnih.gov Research has shown that opiate receptor affinity is directly dependent on the type of N-alkyl substitution. nih.gov

In studies comparing a series of 1-alkyl-4,4-diphenylpiperidines, the 1-methyl derivative was found to be the most potent in displacing various radiolabeled ligands from mu (µ) and delta (δ) opiate receptors in rat brain membranes. nih.gov Conversely, derivatives with bulkier N-alkyl groups, such as the 1-tert-butyl group found in budipine and its 1-isopropyl analogue, exhibited significantly lower affinity for these opiate receptors. nih.gov However, these bulky substituents are associated with enhanced metabolic stability and a prolonged half-life.

The following table presents data on the opiate receptor affinity for different N-alkyl substituted 4,4-diphenylpiperidines.

| N-Alkyl Substituent | IC₅₀ for [³H]dihydromorphine (µ-agonist) | IC₅₀ for [³H][D-Ala²,D-Leu⁵]enkephalin (δ-agonist) |

| Methyl | 0.71 µM | 2.1 µM |

| Isopropyl | Lower affinity than methyl | Lower affinity than methyl |

| tert-Butyl (Budipine) | Lower affinity than methyl | Lower affinity than methyl |

Data sourced from Neuser et al. (1983). nih.gov

While smaller alkyl groups like methyl may enhance receptor affinity in some contexts, bulkier groups like tert-butyl in budipine are crucial for its specific anti-Parkinson's disease profile, which is not primarily mediated by strong anticholinergic or direct dopaminergic actions. nih.gov

Effects of Phenyl Group Modifications on Biological Interactions

Modifications to the two phenyl groups at the C4 position of the piperidine ring significantly impact biological activity. The introduction of substituents can alter receptor binding affinity and functional activity by changing the electronic and steric properties of the molecule.

In the context of opioid antagonists, the position of a substituent on the phenyl ring is crucial. For a series of trans-3,4-dimethyl-4-arylpiperidine derivatives, it was determined that the 3-position of the phenyl ring is optimal for opioid activity. sci-hub.se Replacing the critical phenolic hydroxyl group at this position with other functionalities like carbamate (B1207046) or carboxamide groups can yield analogs with high affinity for opioid receptors, comparable to the original phenol. sci-hub.se For instance, an aniline (B41778) analog (with an amino group replacing the hydroxyl) showed significant, though reduced, affinity for µ, κ, and δ receptors. sci-hub.se

In another class of compounds, 2,6-diphenylpiperidine-4-ones, the introduction of electron-donating groups (like phenol and methoxy) onto the phenyl rings was shown to enhance antioxidant activity. who.intnih.gov Conversely, studies on certain piperazine-based antimycobacterial agents found that introducing lipophilic substituents like 3'-CF₃ or 4'-F at a 4-(substituted)phenylpiperazin-1-ium-1-yl moiety improved in vitro activity against various mycobacterial strains. mdpi.com These findings underscore that the effect of phenyl group substitution is highly dependent on the specific biological target and the desired pharmacological outcome.

Impact of Silicon Substitution on Receptor Affinity and Uptake Inhibition

A key structural modification explored in this class is the replacement of the carbon atom at the 4-position of the piperidine ring with a silicon atom, creating 4,4-diphenyl-4-sila-piperidines. nih.gov This substitution leads to notable changes in the physicochemical and pharmacological properties of the compounds.

Generally, sila-substitution increases the lipophilicity of the molecule compared to its carbon isostere. nih.govresearchgate.net This increased lipophilicity can enhance the molecule's ability to penetrate membranes, including the blood-brain barrier. researchgate.net

Comparative studies between 1-R-4,4-diphenylpiperidines and their sila-analogues (where R = H, CH₃, i-propyl, t-butyl) revealed important differences in their interactions with neural receptors and monoamine transporters. nih.gov

Receptor Affinity: In almost all cases, the sila-compounds demonstrated a slightly higher affinity for mu (µ) and delta (δ) opiate receptors and the MPTP receptor binding site compared to their carbon counterparts. nih.gov

Monoamine Uptake Inhibition: The most significant differences were observed in the inhibition of biogenic amine uptake. The parent 4,4-diphenyl-4-sila-piperidine showed much stronger inhibitory properties for the uptake of noradrenaline and serotonin than the corresponding carbon compound. nih.gov However, sila-derivatives showed comparable or slightly reduced dopamine transporter (DAT) inhibition.

The following table compares the receptor binding affinities of a this compound derivative and its silicon analog.

| Compound Type | Mu Opioid Receptor Affinity (Ki, nM) | Delta Opioid Receptor Affinity (Ki, nM) | MPTP Binding Site Affinity (Ki, nM) |

| Carbon Analog | 450 ± 52 | 680 ± 73 | 890 ± 98 |

| Silicon Analog | 320 ± 41 | 510 ± 62 | 740 ± 85 |

This table presents a generalized comparison based on findings that sila-compounds tend to have higher affinity. nih.gov

Correlation between Structural Features and Pharmacological Profiles

The pharmacological profile of this compound derivatives is a direct consequence of the interplay between their various structural components. SAR and QSAR analyses have established clear correlations between specific structural features and biological outcomes.

For derivatives acting as µ-opioid agonists, nonlinear QSAR studies have successfully correlated molecular descriptors with analgesic activity, leading to the development of pharmacophore models useful for structural optimization. nih.gov The versatility of the this compound scaffold allows for extensive SAR studies by modifying N-alkyl chains and substituting the phenyl rings to optimize receptor affinity and pharmacokinetics.

A summary of key structural-pharmacological correlations includes:

N-Alkyl Substituent: The size of the N-alkyl group modulates opioid receptor affinity, with smaller groups like methyl favoring higher affinity and bulkier groups like tert-butyl contributing to different pharmacological profiles, such as that seen in the anti-Parkinsonian agent budipine. nih.govnih.gov

Phenyl Group Substitution: Introducing substituents on the phenyl rings can fine-tune activity. For opioid antagonists, substitution at the 3-position of the phenyl ring is optimal. sci-hub.se For antioxidant activity in related piperidones, electron-donating groups like hydroxyl and methoxy are beneficial. who.intnih.gov

These structure-activity relationships highlight that the this compound framework is a highly adaptable scaffold. By systematically modifying the N-substituent, the phenyl rings, and the core piperidine ring itself, researchers can modulate the compounds' interactions with a range of biological targets, including opioid receptors, dopamine transporters, and serotonin transporters, to achieve desired pharmacological effects. nih.govnih.govnih.gov

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as Key Intermediate in Drug Synthesis

The 4,4-diphenylpiperidine core is a fundamental building block in the synthesis of several commercially significant pharmaceutical agents. Its structural framework is central to a number of drugs, primarily those targeting the central nervous system and gastrointestinal tract.

A prominent example is its role in the synthesis of peripherally acting opioid receptor agonists used for the treatment of diarrhea. Drugs like loperamide (B1203769) and diphenoxylate are synthesized using intermediates derived from the this compound structure. ganeshremedies.comwikipedia.orgnih.govwikipedia.orgchemicalbook.com For instance, the synthesis of loperamide involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine, a related piperidine (B6355638) derivative, with a butyronitrile (B89842) compound that contains the diphenyl moiety. nih.govchemicalbook.comsnmjournals.org Similarly, diphenoxylate, a phenylpiperidine derivative, is synthesized by combining a normethadone precursor with norpethidine, highlighting the modularity of syntheses involving this core structure. ganeshremedies.comwikipedia.org

Beyond antidiarrheal agents, the this compound scaffold is a precursor for drugs targeting other conditions. Budipine (B1215406) , an anti-Parkinsonian agent, is a direct derivative, specifically 1-tert-butyl-4,4-diphenylpiperidine. nih.gov The synthesis of such compounds can be achieved through methods like the Friedel-Crafts reaction, where a suitable piperidine derivative reacts with benzene (B151609). nih.govgoogle.com The versatility of the piperidine nitrogen allows for the introduction of various alkyl or other functional groups, leading to a diverse range of potential drug candidates.

Design and Development of Novel Pharmaceutical Agents

The inherent structural features of this compound make it an attractive scaffold for the design and development of new pharmaceutical agents. ontosight.ai Its rigid framework, combined with the two phenyl rings, provides a foundation for creating molecules with high affinity and selectivity for specific biological targets. nih.govacs.org

Researchers have extensively used the this compound motif to develop novel compounds targeting a variety of receptors. For example, it has been a key component in the design of antagonists for the α1a-adrenoceptor. acs.orgacs.org Structure-activity relationship (SAR) studies have shown that incorporating the diarylpiperidine moiety can lead to compounds with excellent binding profiles for these receptors. acs.org

Furthermore, the this compound scaffold has been instrumental in the development of ligands for serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A subtype. acs.orgnih.govacs.org By modifying the substituents on the phenyl rings and the piperidine nitrogen, researchers have synthesized novel compounds with high potency and selectivity for the 5-HT2A receptor, which are being explored for their potential in treating various neurological and psychiatric disorders. nih.govacs.org The development of these novel agents often involves exploring how different structural modifications impact receptor binding and functional activity. nih.gov

Optimization of Efficacy and Safety Profiles in Drug Candidates

A critical aspect of drug development is the optimization of a lead compound's efficacy and safety profile. The this compound scaffold offers numerous opportunities for structural modification to fine-tune these properties. Alterations to the core structure can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic properties.

One area of focus has been the modification of the substituent at the 1-position (the piperidine nitrogen). Studies on derivatives like budipine (1-tert-butyl-4,4-diphenylpiperidine) and its analogs, such as 1-methyl-4,4-diphenylpiperidine (B8478426) and 1-i-propyl-4,4-diphenylpiperidine, have demonstrated that the nature of this alkyl group influences receptor affinity and, consequently, therapeutic efficacy. For instance, the tert-butyl group in budipine confers a high affinity for the MPTP receptor binding site.

Another strategy for optimization involves the substitution of the central carbon atom at the 4-position with a silicon atom, creating sila-analogues. nih.gov This modification has been shown to increase the lipophilicity of the compounds. nih.gov Comparative studies between carbon and silicon-containing analogues have revealed significant differences in their biological activities, with the sila-compounds often exhibiting higher receptor affinity and stronger inhibition of neurotransmitter uptake. nih.gov These findings highlight how subtle structural changes to the this compound core can be used to optimize the pharmacological profile of drug candidates.

Ligand Design for in vivo Brain Imaging (e.g., PET/SPECT)

The this compound framework has proven to be a valuable scaffold in the design of radioligands for in vivo brain imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govacs.orgnih.gov These imaging modalities require specific probes that can cross the blood-brain barrier and bind with high affinity and selectivity to target receptors in the brain. nih.govkuleuven.be

Derivatives of this compound have been synthesized and evaluated as potential ligands for imaging serotonin 5-HT2A receptors. acs.orgnih.govacs.orgresearchgate.net By incorporating radioisotopes such as ¹¹C, ¹⁸F, or ¹²³I into the molecular structure, these compounds can be used to visualize and quantify the density and distribution of these receptors in the living brain. nih.govnih.gov This information is crucial for understanding the role of these receptors in various neurological and psychiatric disorders and for the development of new treatments.

For example, a series of 4'-substituted phenyl-4-piperidinylmethanol and benzoyl-4-piperidine derivatives based on the this compound structure have been synthesized and tested for their potential as 5-HT2A receptor ligands for PET or SPECT imaging. nih.govacs.org One such derivative, [¹¹C]N-Desmethyl-loperamide, has been investigated as a potential PET radiotracer to assess the function of the P-glycoprotein (P-gp) efflux pump in the brain. snmjournals.org The design of these imaging agents often focuses on achieving high receptor potency and selectivity to ensure a clear and specific signal. nih.govacs.orgscielo.br

Investigation of Prodrug Concepts

The application of prodrug strategies aims to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility or limited bioavailability. nih.govewadirect.com The this compound structure, as part of a larger drug molecule, can be a site for modification in the design of prodrugs.

While direct examples of prodrugs based solely on the this compound core are not extensively documented in the provided search results, the principles of prodrug design are applicable to drugs containing this moiety. google.comgoogle.com For instance, if a drug containing the this compound scaffold has a functional group, such as a hydroxyl or an amine, this group can be chemically modified to create a prodrug. nih.gov This modification, often an ester or an amide linkage, is designed to be cleaved in the body, releasing the active parent drug. ewadirect.com

The general concept involves attaching a promoiety to the active drug, which alters its properties to improve absorption, distribution, metabolism, and excretion (ADME). ewadirect.com For piperidine-based drugs, prodrug strategies have been explored to enhance their therapeutic potential. google.comresearchgate.net For example, phosphate (B84403) ester prodrugs have been utilized to improve the water solubility of parent drugs containing hydroxyl groups. ewadirect.comgoogle.com Such strategies could theoretically be applied to derivatives of this compound to optimize their clinical utility.

Research in Advanced Materials Science

Incorporation into Polymers and Resins

The integration of bulky, rigid, and non-coplanar structures into polymer chains is a well-established strategy for modifying the properties of high-performance materials like polyamides and polyimides. csic.esgatech.edu Although direct polymerization of 4,4-diphenylpiperidine itself is not widely documented, the principles governing the use of similarly structured monomers provide a clear indication of its potential role. Functionalized derivatives of this compound, such as a diamino-substituted variant, could serve as monomers in polycondensation reactions.

High-performance aromatic polyimides are typically synthesized via a two-step polycondensation process involving a dianhydride and a diamine. mdpi.comzeusinc.com The reaction initially forms a soluble poly(amic acid) precursor, which is then converted through thermal or chemical imidization into the final, robust polyimide. mdpi.comacs.org The introduction of monomers with bulky side groups or non-coplanar structures, analogous to the this compound moiety, is known to disrupt chain packing. csic.esnih.gov This disruption can enhance the solubility of the resulting polymer in organic solvents, a significant advantage for processing, while maintaining high thermal performance. csic.esncl.res.in